2,2-bis(ethylsulfonyl)-N,N'-bis(4-methoxyphenyl)ethene-1,1-diamine
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Overview
Description
2,2-bis(ethylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine is a synthetic organic compound characterized by its unique structure, which includes ethylsulfonyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(ethylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of chemical transformations, including sulfonation, alkylation, and amination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(ethylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2,2-bis(ethylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(butylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine
- 2,2-bis(methylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine
Uniqueness
Compared to similar compounds, 2,2-bis(ethylsulfonyl)-N,N’-bis(4-methoxyphenyl)ethene-1,1-diamine may exhibit unique properties due to the presence of ethylsulfonyl groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C20H26N2O6S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine |
InChI |
InChI=1S/C20H26N2O6S2/c1-5-29(23,24)20(30(25,26)6-2)19(21-15-7-11-17(27-3)12-8-15)22-16-9-13-18(28-4)14-10-16/h7-14,21-22H,5-6H2,1-4H3 |
InChI Key |
KBNGLKGCEGKOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CC |
Origin of Product |
United States |
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